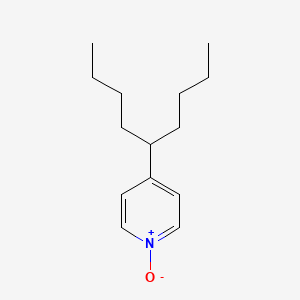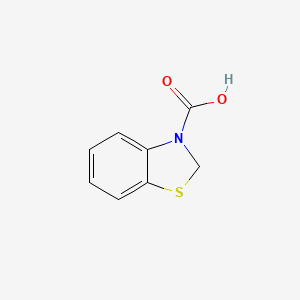![molecular formula C23H40O4 B13803240 Peroxide, [[5-(1-methylethyl)-1,3-phenylene]bis(1-methylethylidene)]bis[(1,1-dimethylethyl) CAS No. 68527-48-0](/img/structure/B13803240.png)
Peroxide, [[5-(1-methylethyl)-1,3-phenylene]bis(1-methylethylidene)]bis[(1,1-dimethylethyl)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Peroxide, [[5-(1-methylethyl)-1,3-phenylene]bis(1-methylethylidene)]bis[(1,1-dimethylethyl)] is a complex organic peroxide compound. It is characterized by its unique structure, which includes multiple isopropyl and tert-butyl groups attached to a phenylene backbone. This compound is known for its strong oxidizing properties and is used in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Peroxide, [[5-(1-methylethyl)-1,3-phenylene]bis(1-methylethylidene)]bis[(1,1-dimethylethyl)] typically involves the reaction of 5-(1-methylethyl)-1,3-phenylene with tert-butyl hydroperoxide under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the peroxide bond. The reaction conditions often include temperatures ranging from 50°C to 100°C and a solvent such as dichloromethane or toluene to dissolve the reactants and products.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reaction but is optimized for large-scale production. This includes the use of high-purity reactants, precise control of reaction parameters, and efficient separation and purification techniques to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
Peroxide, [[5-(1-methylethyl)-1,3-phenylene]bis(1-methylethylidene)]bis[(1,1-dimethylethyl)] undergoes various chemical reactions, including:
Oxidation: As a strong oxidizing agent, it can oxidize a wide range of organic and inorganic compounds.
Reduction: It can be reduced to its corresponding alcohols or hydrocarbons under specific conditions.
Substitution: The peroxide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and oxygen, with reaction conditions typically involving mild temperatures and acidic or basic catalysts.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols are used, with reactions carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield oxidized derivatives, while reduction reactions produce alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
Peroxide, [[5-(1-methylethyl)-1,3-phenylene]bis(1-methylethylidene)]bis[(1,1-dimethylethyl)] has several scientific research applications:
Chemistry: Used as an initiator in polymerization reactions and as an oxidizing agent in organic synthesis.
Biology: Investigated for its potential role in oxidative stress studies and as a tool for studying cellular redox processes.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent in certain oxidative stress-related diseases.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Peroxide, [[5-(1-methylethyl)-1,3-phenylene]bis(1-methylethylidene)]bis[(1,1-dimethylethyl)] involves the generation of free radicals upon decomposition. These free radicals can initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved include the activation of oxygen species and the subsequent interaction with organic substrates to form oxidized products.
Comparación Con Compuestos Similares
Similar Compounds
Hydrogen Peroxide: A simpler peroxide with strong oxidizing properties but less stability.
Benzoyl Peroxide: Commonly used in acne treatment and polymerization reactions, with a different structural backbone.
Di-tert-butyl Peroxide: Similar in having tert-butyl groups but lacks the phenylene backbone.
Uniqueness
Peroxide, [[5-(1-methylethyl)-1,3-phenylene]bis(1-methylethylidene)]bis[(1,1-dimethylethyl)] is unique due to its complex structure, which imparts specific reactivity and stability characteristics. Its multiple isopropyl and tert-butyl groups provide steric hindrance, making it more stable than simpler peroxides while maintaining strong oxidizing properties.
Propiedades
Número CAS |
68527-48-0 |
|---|---|
Fórmula molecular |
C23H40O4 |
Peso molecular |
380.6 g/mol |
Nombre IUPAC |
1,3-bis(2-tert-butylperoxypropan-2-yl)-5-propan-2-ylbenzene |
InChI |
InChI=1S/C23H40O4/c1-16(2)17-13-18(22(9,10)26-24-20(3,4)5)15-19(14-17)23(11,12)27-25-21(6,7)8/h13-16H,1-12H3 |
Clave InChI |
MOMVINJLAGHGBN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC(=CC(=C1)C(C)(C)OOC(C)(C)C)C(C)(C)OOC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]pentanedioic acid](/img/structure/B13803166.png)
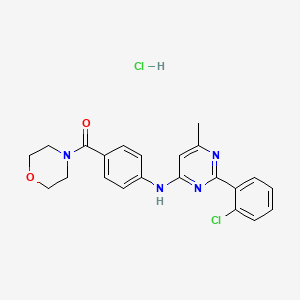


![(1S,5R)-3-methyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13803178.png)
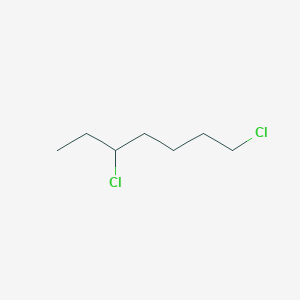

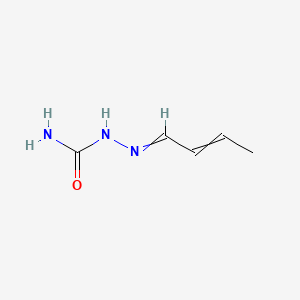

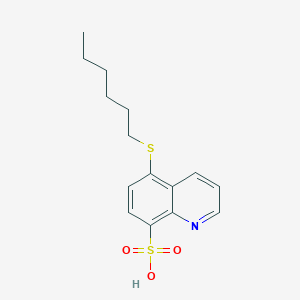

![5-(4-Nitrophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B13803213.png)
